(1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol (1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 445302-50-1
VCID: VC20139055
InChI: InChI=1S/C10H9ClN2O/c11-8-1-3-10(4-2-8)13-5-9(6-14)12-7-13/h1-5,7,14H,6H2
SMILES:
Molecular Formula: C10H9ClN2O
Molecular Weight: 208.64 g/mol

(1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol

CAS No.: 445302-50-1

Cat. No.: VC20139055

Molecular Formula: C10H9ClN2O

Molecular Weight: 208.64 g/mol

* For research use only. Not for human or veterinary use.

(1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol - 445302-50-1

Specification

CAS No. 445302-50-1
Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
IUPAC Name [1-(4-chlorophenyl)imidazol-4-yl]methanol
Standard InChI InChI=1S/C10H9ClN2O/c11-8-1-3-10(4-2-8)13-5-9(6-14)12-7-13/h1-5,7,14H,6H2
Standard InChI Key OOZOQKPDAQCJCD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N2C=C(N=C2)CO)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, [1-(4-chlorophenyl)imidazol-4-yl]methanol, reflects its two primary components: a 1H-imidazole ring substituted at position 4 with a hydroxymethyl group (-CH₂OH) and at position 1 with a 4-chlorophenyl moiety. The planar imidazole ring facilitates π-π stacking interactions, while the chlorophenyl group enhances lipophilicity, influencing membrane permeability. Key structural identifiers include:

PropertyValue
Molecular FormulaC₁₀H₉ClN₂O
Molecular Weight208.64 g/mol
SMILESC1=CC(=CC=C1N2C=C(N=C2)CO)Cl
InChI KeyOOZOQKPDAQCJCD-UHFFFAOYSA-N

The Standard InChI (InChI=1S/C10H9ClN2O/c11-8-1-3-10(4-2-8)13-5-9(6-14)12-7-13/h1-5,7,14H,6H2) confirms the connectivity and stereochemical arrangement.

Reactivity and Stability

Imidazole derivatives exhibit pH-dependent tautomerism, enabling participation in hydrogen bonding and electrophilic substitution reactions. The hydroxymethyl group at position 4 serves as a site for functionalization, such as esterification or oxidation to a carboxylic acid . The 4-chlorophenyl group contributes to metabolic stability by resisting oxidative degradation, a trait advantageous in drug design.

Synthetic Methodologies

Conventional Synthesis Routes

A one-step synthesis involves condensing 4-chlorobenzaldehyde with oxalaldehyde and ammonium hydroxide in ethanol, yielding the imidazole ring system . This method, though low-yielding (20–40%), provides a straightforward pathway to the core structure:

4-Cl-C₆H₄-CHO+OCH₂CHO+NH₄OH(1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol\text{4-Cl-C₆H₄-CHO} + \text{OCH₂CHO} + \text{NH₄OH} \rightarrow \text{(1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol}

Alternative approaches employ N-phenylsulfonyl protection to enhance reaction specificity. For example, treating 2-aryl-1H-imidazole with phenylsulfonyl chloride and sodium hydride in THF generates a protected intermediate, which undergoes benzoylation followed by deprotection .

Challenges in Optimization

Early attempts using iodine-potassium carbonate or bromotrichloromethane-DBU systems for imidazoline-to-imidazole oxidation resulted in poor yields (<5%) . Recent advancements prioritize diacetoxyiodobenzene as an oxidizing agent, improving efficiency for specific analogs .

Biological Activity and Mechanisms

Antimicrobial Properties

The 4-chlorophenyl group enhances antimicrobial efficacy by disrupting bacterial membrane integrity. Related compounds exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, though specific studies on this compound remain pending.

Comparative Analysis with Structural Analogs

Role of Methanol Substitution

The hydroxymethyl group’s position critically influences solubility. For example, shifting it from position 4 to 2 (as in (4-chlorophenyl)(1-vinyl-1H-imidazol-2-yl)methanol) reduces aqueous solubility by 40% due to steric hindrance .

Future Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the imidazole ring’s substituents could optimize pharmacokinetic profiles. For instance, introducing electron-withdrawing groups at the phenyl ring’s para position may enhance metabolic stability .

Preclinical Development

In vivo studies assessing bioavailability and toxicity in murine models are essential. Preliminary in vitro data justify advancing lead analogs to PDX (patient-derived xenograft) trials for solid tumors .

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